molecular formula C25H28N2O8S B5236316 N-(2,5-Dimethoxyphenyl)-2-[N-(4-methoxyphenyl)3,4-dimethoxybenzenesulfonamido]acetamide

N-(2,5-Dimethoxyphenyl)-2-[N-(4-methoxyphenyl)3,4-dimethoxybenzenesulfonamido]acetamide

Cat. No.: B5236316
M. Wt: 516.6 g/mol
InChI Key: NXCCIXDSSMDWCZ-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-[N-(4-methoxyphenyl)3,4-dimethoxybenzenesulfonamido]acetamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxyphenyl)-2-[N-(4-methoxyphenyl)3,4-dimethoxybenzenesulfonamido]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the 2,5-dimethoxyaniline and 4-methoxyaniline intermediates. These intermediates are then subjected to sulfonation reactions to introduce the sulfonamide group. The final step involves the acylation of the sulfonamide intermediate with an appropriate acylating agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)-2-[N-(4-methoxyphenyl)3,4-dimethoxybenzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in drug development.

    Industry: Applications in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenyl)-2-[N-(4-methoxyphenyl)3,4-dimethoxybenzenesulfonamido]acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The methoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(2,5-Dimethoxyphenyl)acetamide: A related compound with fewer functional groups.

Uniqueness

N-(2,5-Dimethoxyphenyl)-2-[N-(4-methoxyphenyl)3,4-dimethoxybenzenesulfonamido]acetamide is unique due to its multiple methoxy groups and complex structure, which may confer enhanced biological activity and specificity compared to simpler sulfonamides.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O8S/c1-31-18-8-6-17(7-9-18)27(36(29,30)20-11-13-23(34-4)24(15-20)35-5)16-25(28)26-21-14-19(32-2)10-12-22(21)33-3/h6-15H,16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCCIXDSSMDWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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